Overcoming vc-MMAE Resistance: Differential Cytotoxicity in Cancer Cell Lines
ADCs built with the β-glucuronide linker system to deliver an MMAE payload have been shown to retain potent cytotoxic activity in specific cancer cell lines that are resistant to conjugates using the valine-citrulline-PAB (vc-PAB) linker to deliver the identical drug [1]. This indicates a functional advantage not explained by MMAE potency alone, but by the distinct cellular processing of the linker system.
| Evidence Dimension | In vitro cytotoxicity in vc-MMAE-resistant cell lines |
|---|---|
| Target Compound Data | Potent cytotoxic activity retained |
| Comparator Or Baseline | vc-PAB-MMAE ADC (isogenic ADC, same antibody and DAR) |
| Quantified Difference | Presence of activity vs. Resistance |
| Conditions | Cell culture; specific resistant cancer cell lines (unnamed in abstract) |
Why This Matters
This provides a direct scientific justification for selecting this linker system when developing ADCs for indications where resistance to cathepsin B-cleavable linkers may emerge, expanding the potential patient population addressable with an MMAE-based therapy.
- [1] Okeley, N. M., VanEpps, H. A., Setter, J. R., Burke, P. J., Hamilton, J. Z., & Lyon, R. P. (2014). Abstract 4465: Differential MMAE delivery from ADCs utilizing the valine-citrulline-PAB and β-glucuronide cleavable linker systems. Cancer Research, 74(19_Supplement), 4465. View Source
